2',3',5'-Tri-O-acetylcytidine
Overview
Description
2’,3’,5’-Tri-O-acetylcytidine is a modified nucleoside derivative of cytidine, where the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar are acetylated. This compound is often used in biochemical research and has applications in the synthesis of nucleic acids and their analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,3’,5’-Tri-O-acetylcytidine can be synthesized through the acetylation of cytidine. The process typically involves the reaction of cytidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation of the hydroxyl groups without affecting the nucleobase.
Industrial Production Methods
In an industrial setting, the production of 2’,3’,5’-Tri-O-acetylcytidine follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-O-acetylcytidine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield cytidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of dilute hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Yields cytidine.
Substitution: Yields various substituted cytidine derivatives depending on the nucleophile used.
Scientific Research Applications
2’,3’,5’-Tri-O-acetylcytidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies involving nucleic acid metabolism and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostics.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-acetylcytidine involves its conversion to cytidine through hydrolysis. Once converted, cytidine can be incorporated into nucleic acids, affecting their structure and function. The acetylation of the hydroxyl groups enhances the compound’s stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’,5’-Tri-O-acetyluridine
- 2’,3’,5’-Tri-O-acetyladenosine
- 2’,3’,5’-Tri-O-acetylguanosine
Uniqueness
2’,3’,5’-Tri-O-acetylcytidine is unique due to its specific modifications on the cytidine molecule, which confer distinct properties such as increased stability and solubility. These characteristics make it particularly useful in biochemical research and industrial applications.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O8/c1-7(19)23-6-10-12(24-8(2)20)13(25-9(3)21)14(26-10)18-5-4-11(16)17-15(18)22/h4-5,10,12-14H,6H2,1-3H3,(H2,16,17,22)/t10-,12-,13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIZHZPRFYKRIG-FMKGYKFTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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